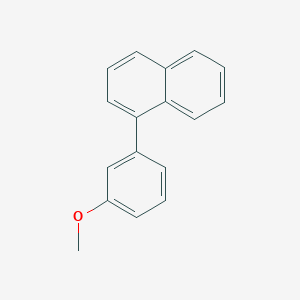

1-(3-Methoxyphenyl)naphthalene

Description

Significance of Arylnaphthalene Scaffolds in Modern Organic Synthesis.

Arylnaphthalene scaffolds are crucial building blocks in the synthesis of a wide array of complex molecules and pharmacologically active agents. nih.govpensoft.net Their unique, relatively rigid tetracyclic skeleton, which allows for structural diversity through various substituents, makes them a valuable scaffold in drug discovery. researchgate.net Many arylnaphthalene lignans (B1203133), a subclass of these compounds, have shown potential as lead compounds for developing new therapeutics. pensoft.net The structural framework of arylnaphthalenes has been utilized to create inhibitors for enzymes like phosphodiesterase 5 (PDE5), highlighting their importance in medicinal chemistry. acs.orgnih.gov The development of efficient synthetic methods to access these scaffolds is an active area of research, with techniques like the Photo-Dehydro-Diels-Alder (PDDA) reaction and gold-catalyzed intramolecular additions being explored. researchgate.net

Historical Context of Naphthalene (B1677914) Functionalization Strategies.

The functionalization of naphthalene has been a long-standing challenge in organic chemistry. nih.gov Historically, electrophilic aromatic substitution was a primary method, but controlling the regioselectivity of these reactions proved difficult and was highly dependent on the existing functional groups. researchgate.net Over the past few decades, transition metal-catalyzed C-H functionalization has emerged as a powerful and reliable tool for the selective synthesis of naphthalene derivatives. researchgate.net These modern methods, often employing directing groups, allow for the precise introduction of various functionalities at specific positions on the naphthalene ring system, which was previously a significant hurdle. nih.govresearchgate.net A variety of metals, including palladium, copper, rhodium, and platinum, have been successfully used in these transformations. thieme-connect.com

Scope and Research Focus on 1-(3-Methoxyphenyl)naphthalene.

Research on this compound and its derivatives has spanned various areas of chemical science. Synthetic efforts have focused on developing efficient routes to this and related compounds. For instance, a derivative, 1-(3-Methoxyphenyl)naphthalen-2-ol, has been synthesized in high yield through a Suzuki coupling reaction involving 1-bromonaphthalen-2-ol and (3-methoxyphenyl)boronic acid. rsc.org The structural and electronic properties of related compounds have been investigated using techniques like FT-IR, FT-Raman, NMR, and UV-vis spectroscopy, often complemented by computational studies such as Density Functional Theory (DFT). acs.orgnih.govscienceopen.com These studies provide insights into the molecule's geometry, vibrational modes, and electronic transitions. acs.orgnih.govscienceopen.com Furthermore, derivatives of this compound have been explored for their potential biological activities, including antimycobacterial properties. mdpi.comresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄O |

| Molecular Weight | 234.298 g/mol |

This data is based on the elemental composition of the molecule. chemsynthesis.com

Interactive Data Table: Spectroscopic Data for a Related Compound, 1-(3-Methoxyphenyl)naphthalen-2-ol

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82-7.79 (m, 2H), 7.52-7.48 (m, 1H), 7.46-7.44 (m, 1H), 7.37-7.31 (m, 2H), 7.27-7.25 (m, 1H), 7.06-7.03 (m, 1H), 7.04-7.00 (m, 1H), 6.96-6.95 (m, 1H), 5.21 (s, 1H), 3.85 (s, 3H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160.6, 150.1, 135.5, 133.2, 130.8, 129.5, 128.9, 128.0, 126.5, 124.6, 123.3, 123.2, 20.8, 117.4, 116.3, 114.4, 55.4 | rsc.org |

| IR (KBr) | 3452, 3060, 3025, 2938, 2839, 1618, 1593, 1461, 1423, 813, 748 cm⁻¹ | rsc.org |

| HRMS (ESI) | m/z calculated for C₁₇H₁₄O₂Na [M+Na]⁺ 273.0891, found 273.0852 | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C17H14O/c1-18-15-9-4-8-14(12-15)17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3 |

InChI Key |

CYEPQNNFZNICLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Mechanistic Investigations of 1 3 Methoxyphenyl Naphthalene Formation Pathways

Proposed Reaction Mechanisms in Transition Metal Catalysis

Transition metal catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, represents a primary method for synthesizing 1-(3-methoxyphenyl)naphthalene. This involves the reaction of a 1-naphthyl electrophile (e.g., 1-bromonaphthalene) with a 3-methoxyphenyl (B12655295) boronic acid derivative. While palladium has been the traditional catalyst, nickel-based systems have gained prominence due to their cost-effectiveness and high reactivity. chemistryviews.orgrsc.org

The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura reaction is generally accepted to proceed via a Ni(0)/Ni(II) pathway. However, the role of Ni(I) species has been a subject of significant mechanistic investigation. Studies on related biaryl syntheses, such as the coupling of naphthalen-1-yl dimethylsulfamate with 4-methoxyphenylboronic acid using a (dppf)Ni(o-tolyl)(Cl) precatalyst, have provided critical insights. frontiersin.org These investigations suggest that Ni(I) species are indeed formed during the reaction but are considered detrimental, off-cycle intermediates. frontiersin.org

The primary catalytic cycle is believed to involve three key steps:

Oxidative Addition: A catalytically active Ni(0) species undergoes oxidative addition to the 1-naphthyl electrophile (e.g., 1-bromonaphthalene) to form a Ni(II) intermediate, (L)Ni(naphthyl)(X).

Transmetalation: The 3-methoxyphenyl group is transferred from the boronic acid derivative to the Ni(II) center, displacing the halide or other leaving group to form a (L)Ni(naphthyl)(3-methoxyphenyl) complex. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two aryl groups are reductively eliminated from the Ni(II) complex to form the C-C bond of this compound and regenerate the active Ni(0) catalyst.

Mechanistic studies have revealed that Ni(I) species can be generated through two main comproportionation pathways that divert the catalyst from the main cycle:

The Ni(II) precatalyst can react with the active Ni(0) species. frontiersin.orgnih.gov

The catalytic intermediate (dppf)Ni(Ar)(sulfamate) can comproportionate with Ni(0). frontiersin.orgnih.gov

| Species | Oxidation State | Role in Catalytic Cycle |

|---|---|---|

| Ni(0)Ln | 0 | Active catalyst, initiates oxidative addition |

| (L)Ni(naphthyl)(X) | +2 | Intermediate after oxidative addition |

| (L)Ni(naphthyl)(3-methoxyphenyl) | +2 | Intermediate after transmetalation |

| Ni(I) Species | +1 | Off-cycle, detrimental species formed via comproportionation |

An alternative pathway for constructing the naphthalene (B1677914) ring system involves the [2+2+2] cocyclization of diynes and arynes, which is proposed to proceed through a metallacyclopentadiene intermediate . frontiersin.orgdntb.gov.ua In a palladium-catalyzed version, a palladacycle intermediate is formed from a diyne ester, which then reacts with an aryne (like benzyne) to construct the arylnaphthalene skeleton. frontiersin.org This annulation approach provides a distinct mechanistic route to the naphthalene core itself.

Mechanistic Aspects of Cyclization and Annulation Reactions

Cyclization and annulation reactions offer powerful, alternative strategies for synthesizing the 1-arylnaphthalene scaffold, often building the naphthalene ring from acyclic precursors. These methods frequently involve electrophilic activation of alkynes.

Gold-catalyzed annulations have emerged as a potent method for synthesizing complex aromatic systems. Depending on the substrate, these reactions can proceed through high-energy intermediates like vinyl cations or gold(I) vinylidenes. d-nb.info Gold vinylidene intermediates are typically generated from terminal alkynes and are known to be susceptible to nucleophilic attack or insertion into C-H bonds. d-nb.infonih.gov

More commonly implicated in the formation of arylnaphthalene structures are carbocation intermediates , specifically vinyl cations. In the gold-catalyzed intramolecular cyclization of specific alkynyl esters, the mechanism is initiated by the coordination of the gold catalyst to the alkyne and a distant carbonyl group. frontiersin.org This facilitates an intramolecular nucleophilic attack, leading to the formation of a vinyl cation intermediate. frontiersin.org This highly reactive species then undergoes an electrophilic benzannulation reaction, ultimately leading to the arylnaphthalene core after dehydration. frontiersin.org Similarly, the electrophilic cyclization of alkynes using reagents like I₂ can proceed through a cationic intermediate formed by the anti-attack of the electrophile and the aromatic ring on the alkyne. nih.gov A proposed mechanism for the synthesis of aryldihydronaphthalene derivatives also involves the formation of a vinyl carbocation intermediate, which is then captured by a tethered aryl ring. rsc.org

Intramolecular electrophilic aromatic substitution (SEAr) is a key mechanistic step in many cyclization strategies leading to arylnaphthalenes. A prominent example is the gold-catalyzed intramolecular sequential electrophilic addition and benzannulation. nih.gov This process leverages a gold salt to act as a carbophilic π-acid, activating an alkyne for intramolecular attack by a carbonyl group, which generates a vinyl cation intermediate as previously discussed. frontiersin.org

The crucial step for forming the second aromatic ring is the subsequent benzannulation , an intramolecular electrophilic attack of the vinyl cation onto the tethered phenyl ring. frontiersin.org This cyclization is followed by a deprotonation/dehydration sequence to restore aromaticity and furnish the stable arylnaphthalene scaffold. This pathway provides a powerful method for constructing the complete arylnaphthalene system in a controlled manner from a single, functionalized precursor. nih.gov Acid-catalyzed cyclizations of β-oxo-sulfoxides have also been shown to form naphthalenes under mild conditions, proceeding through rearrangement and cyclization. rsc.org

Kinetic Studies and Reaction Profiling for Mechanistic Insight

Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. For the formation of this compound via the Suzuki-Miyaura reaction, kinetic analysis would involve systematically varying the concentrations of the reactants (1-naphthyl halide, 3-methoxyphenylboronic acid), catalyst, and base, while monitoring the reaction progress over time. rsc.org

Computational Approaches to Mechanistic Elucidation (e.g., DFT Transition State Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. rsc.org For the formation of this compound, DFT calculations can provide detailed energetic profiles of proposed catalytic cycles and reaction pathways.

In the context of the nickel-catalyzed Suzuki-Miyaura reaction, DFT can be used to:

Calculate the activation energy barriers for each elementary step (oxidative addition, transmetalation, reductive elimination). pitt.edu

Determine the relative stabilities of intermediates, such as Ni(0), Ni(I), and Ni(II) complexes. rsc.org

Model the transition state structures, providing geometric insight into the bond-forming and bond-breaking processes. pitt.edu

Such calculations have been used to support the experimental observation that Ni(I) species in certain Suzuki-Miyaura reactions are detrimental off-cycle products rather than key intermediates in a Ni(I)/Ni(III) cycle. nih.gov DFT can also be applied to cyclization reactions, for instance, to model the energetics of forming vinylidene or carbocation intermediates and to calculate the energy barriers for subsequent intramolecular electrophilic aromatic substitution steps, thereby validating the plausibility of a proposed mechanism. nih.gov

| Mechanistic Aspect | Information Gained from DFT |

|---|---|

| Catalytic Cycle Steps | Calculation of activation energies and reaction energies for oxidative addition, transmetalation, and reductive elimination. |

| Intermediate Stability | Determination of the relative energies of proposed intermediates (e.g., Ni(0), Ni(I), Ni(II), metallacycles). |

| Transition States | Geometric and energetic characterization of transition state structures. |

| Reaction Pathways | Comparison of the energetic favorability of competing mechanistic pathways (e.g., Ni(0)/Ni(II) vs. Ni(I)/Ni(III)). |

Advanced Spectroscopic and Structural Characterization Studies of 1 3 Methoxyphenyl Naphthalene Derivatives

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) and Potential Energy Distribution (PED)

No specific experimental FT-IR or FT-Raman spectra or associated Potential Energy Distribution (PED) analysis for 1-(3-Methoxyphenyl)naphthalene have been found in the searched literature. This analysis would typically identify characteristic vibrational modes for the naphthalene (B1677914) and methoxyphenyl functional groups, such as C-H stretching of the aromatic rings, C-C ring vibrations, and the characteristic asymmetric and symmetric stretching and bending modes of the methoxy (B1213986) (-OCH₃) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, GIAO method)

Published experimental ¹H NMR and ¹³C NMR spectra specifically assigned to this compound are not available. Furthermore, no theoretical NMR chemical shift calculations using the Gauge-Including Atomic Orbital (GIAO) method for this compound were found. Such data would be crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of the atoms within the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, TD-DFT)

Specific experimental UV-Vis absorption and emission spectra for this compound are not documented in the available literature. Consequently, no corresponding theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) to calculate electronic transitions, absorption maxima (λₘₐₓ), and oscillator strengths for this specific molecule could be located. This analysis is essential for understanding the electronic structure and photophysical properties of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated (C₁₇H₁₄O, approx. 234.29 g/mol ), detailed mass spectrometry data, including specific fragmentation patterns from techniques like Electron Ionization (EI-MS), is not available in the searched databases. This information is key to confirming the molecular weight and elucidating the compound's structure through analysis of its fragmentation pathways under ionization.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

No published crystal structure data for this compound is available. X-ray crystallography is the definitive method for determining the solid-state molecular structure, including precise bond lengths, bond angles, and the dihedral angle between the naphthalene and methoxyphenyl ring systems. Without this data, a definitive analysis of its three-dimensional conformation and intermolecular packing in the solid state is not possible.

Theoretical and Computational Chemistry of 1 3 Methoxyphenyl Naphthalene

Density Functional Theory (DFT) for Molecular Structure and Energetics

Optimized Geometric Structures and Bond Parameters

Specific data on the optimized geometric structure and bond parameters (such as bond lengths and angles) for 1-(3-Methoxyphenyl)naphthalene, as determined by DFT calculations, have not been reported in publicly accessible research. Such a study would typically involve computational software to find the lowest energy arrangement of the atoms, providing precise insights into the molecule's three-dimensional shape.

Electronic Structure Investigations

Investigations into the electronic properties of this compound through computational methods provide valuable information on its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer)

A Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. taylorandfrancis.com A small gap typically suggests higher reactivity. taylorandfrancis.com This analysis also helps in understanding intramolecular charge transfer, as it describes the transition of electrons from the HOMO to the LUMO. taylorandfrancis.com Specific HOMO-LUMO energy values and charge transfer characteristics for this compound are not available in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. mdpi.commdpi.com The MEP map illustrates regions of negative electrostatic potential (typically associated with electrophilic attack) and positive potential (associated with nucleophilic attack). While MEP analysis is a standard computational tool, a specific MEP map for this compound has not been published. Such a map would identify the electron-rich (negative potential) areas, likely around the oxygen atom of the methoxy (B1213986) group and the pi-systems of the aromatic rings, and electron-poor (positive potential) regions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (bonds, lone pairs, etc.). wisc.eduhuntresearchgroup.org.uk It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions. This analysis offers deep insights into hyperconjugation and delocalization effects within the molecule. Unfortunately, a specific NBO analysis for this compound could not be found in the existing scientific literature.

Prediction of Spectroscopic Parameters (e.g., Calculated Vibrational Frequencies, NMR Chemical Shifts)

Computational studies detailing the predicted vibrational frequencies and NMR chemical shifts for this compound have not been identified in extensive literature searches. Although computational methods like Density Functional Theory (DFT) are commonly used to predict such spectroscopic data, specific published research applying these techniques to this particular molecule is not available.

For context, studies on related but structurally distinct compounds, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to calculate vibrational assignments and the Gauge-Independent Atomic Orbital (GIAO) method for theoretical NMR (¹H and ¹³C) analysis. nih.govacs.org These analyses provide detailed insights into the spectroscopic properties of that specific chalcone (B49325) derivative, but the data is not transferable to this compound due to the presence of a propenone linker which significantly alters the molecule's electronic and vibrational characteristics. nih.govacs.org

Nonlinear Optical (NLO) Properties Calculations

There is no specific literature detailing the calculation of nonlinear optical (NLO) properties for this compound. Computational investigations into NLO properties, which are crucial for applications in photonics and optoelectronics, typically involve calculating parameters like the first-order hyperpolarizability (β). nih.govanalis.com.my Such calculations have been performed for related naphthalene-containing chalcones, which are noted for their potential NLO properties due to extended π-conjugated systems. nih.govanalis.com.my However, a dedicated theoretical study on the NLO characteristics of this compound itself is not present in the available research.

Computational Studies on Reaction Regioselectivity and Pathway Analysis

Detailed computational studies focusing on the reaction regioselectivity or pathway analysis specifically involving this compound are not found in the surveyed literature. While computational chemistry is a powerful tool for elucidating reaction mechanisms, such as the C–C cleavage in lignin (B12514952) analogue compounds or pathways for naphthalene (B1677914) formation from different precursors, research has not been specifically directed towards the reactivity of this compound. mdpi.comkaust.edu.sa Therefore, there is no available data on the theoretical modeling of its reaction pathways or regioselective behavior.

Advanced Synthetic Applications of 1 3 Methoxyphenyl Naphthalene Scaffolds

Role as Key Intermediates in the Synthesis of Complex Organic Molecules (e.g., Natural Products)

The 1-arylnaphthalene motif is the core structure of arylnaphthalene lactone lignans (B1203133), a class of natural products exhibiting significant pharmacological activities. nih.govnih.govfrontiersin.orgresearchgate.net Synthetic strategies targeting these molecules, such as Justicidin B, Justicidin E, and Taiwanin C, rely on the efficient construction of the highly substituted 1-arylnaphthalene core. nih.govfrontiersin.org A general approach involves the coupling of two aromatic fragments, followed by cyclization and aromatization to form the naphthalene (B1677914) system. nih.gov

In this context, 1-(3-methoxyphenyl)naphthalene and its derivatives are crucial intermediates. Methodologies for the total synthesis of these lignans often feature:

An aryl-alkyl Suzuki cross-coupling to connect the building blocks. nih.gov

A cation-induced cyclization to form a dihydronaphthalene intermediate. nih.gov

A subsequent base-mediated oxidative aromatization to furnish the final arylnaphthalene skeleton. nih.gov

The this compound scaffold provides a pre-formed, stable core that can be elaborated through these synthetic sequences. Its presence streamlines the synthesis by bypassing the need to construct the naphthalene ring system from acyclic or monocyclic precursors, a common requirement in many natural product syntheses. nih.govchemistryviews.org The methoxy (B1213986) substituent offers a handle for further chemical modification or can be a desired feature in the final target molecule, influencing its biological activity. The development of flexible strategies to access these natural products underscores the importance of the 1-arylnaphthalene scaffold as a foundational element in complex molecule synthesis. nih.govacs.orgmdpi.com

Scaffold for Derivatization and Further Functionalization

The inherent reactivity of the this compound scaffold allows for extensive derivatization, enabling the creation of diverse molecular libraries.

Direct C-H bond functionalization has become a powerful tool for the step-economical modification of aromatic cores. nih.govresearchgate.netresearchgate.net In the case of 1-substituted naphthalenes, directing groups can guide the regioselective installation of new functional groups at various positions on the naphthalene ring system. nih.govresearchgate.netresearchgate.net While the methoxy group on the pendant phenyl ring can direct ortho-C-H functionalization on that ring, the naphthalene core itself is amenable to various C-H activation strategies.

Transition-metal catalysis, particularly with rhodium, ruthenium, or palladium, is frequently employed to achieve these transformations. researchgate.netnih.gov By choosing an appropriate directing group (often installed temporarily on the naphthalene ring), chemists can achieve functionalization at specific C-H bonds, including the otherwise challenging peri-position (C-8). nih.gov These methods allow for the direct introduction of aryl, alkyl, or other functional groups, avoiding the need for pre-functionalized substrates (e.g., halogenated naphthalenes) and thus shortening synthetic routes. nih.govsemanticscholar.org The development of these regioselective C-H functionalization reactions significantly enhances the utility of the this compound scaffold, allowing for precise and efficient derivatization.

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization | Reference |

| Ruthenium(II) | Hydroxyl (OH) | C-8 (peri) | Arylation | nih.gov |

| Rhodium(III) | Picolinamide | C-8 (peri) | Annulation | researchgate.net |

| Palladium/C | None (non-chelate) | Varies | Arylation | semanticscholar.org |

| Copper(I) | Picolinamide | Varies | Cross-coupling with azoles | researchgate.net |

Beyond C-H activation, the this compound scaffold is a starting point for synthesizing polysubstituted naphthalenes through various methods. nih.govresearchgate.net One notable example is the synthesis of the "Naphthaleman" family of molecules, which feature a polysubstituted naphthalene body derived from a 1-(methoxyphenyl)naphthalene precursor. nih.gov The synthesis involves a crucial regiocontrolled benzannulation to construct the core, followed by further functionalization of groups attached to the naphthalene ring. nih.gov

Other general strategies for synthesizing multisubstituted naphthalenes that can be applied to this scaffold include:

Benzannulation reactions: Triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes provides a direct route to polysubstituted naphthalenes. researchgate.net

Hydride Shift/Aromatization: A sequence involving a hydride shift-mediated C(sp³)–H bond functionalization followed by an aromatization step can convert tetralin precursors into highly substituted naphthalenes. nih.gov

Nucleophilic Substitution: Starting from halogenated precursors, such as 1,3-dibromonaphthalene, nucleophilic substitution can introduce groups like methoxy or cyano moieties. researchgate.net

These methods, combined with standard cross-coupling reactions on halogenated derivatives, provide a comprehensive toolkit for elaborating the this compound core into a wide range of complex, multisubstituted products. researchgate.net

Development of Novel Polycyclic Aromatic Hydrocarbons and Heterocycles

The this compound structure can be extended to form larger, more complex aromatic systems. It serves as a building block for both larger polycyclic aromatic hydrocarbons (PAHs) and for novel heterocyclic structures.

PAHs are typically synthesized by fusing additional aromatic rings onto a pre-existing core. researchgate.netnih.govresearchgate.net Methods such as oxidative cyclodehydrogenation (Scholl reaction) or palladium-catalyzed annulation can be used to extend the π-system of 1-arylnaphthalenes, creating larger, planar, or curved graphene-like fragments. researchgate.netrsc.orgvt.edu The synthesis of large PAHs is of great interest for applications in organic electronics and materials science. researchgate.net

Furthermore, the naphthalene scaffold can be incorporated into various heterocyclic systems. nih.govrsc.orgjmchemsci.com Tandem reactions starting from functionalized naphthalenes can lead to the formation of novel hybrids containing nicotinonitrile, pyran, pyrazole, or other heterocyclic moieties. nih.govrsc.org For example, a 3-formyl-4H-benzo[h]chromen-4-one, which contains a naphthalene unit, can react with various nucleophilic reagents to generate a diverse library of naphthalene-heterocycle hybrids. nih.gov These hybrid structures are often designed to combine the properties of both the naphthalene core and the attached heterocycle, leading to new molecules with potential applications in medicinal chemistry. nih.govnih.gov

Potential in Functional Organic Materials Design

Derivatives of 1-arylnaphthalenes are promising candidates for the design of functional organic materials due to their inherent photophysical properties and stability. nih.govnih.gov The extended π-conjugated system of the naphthalene core is central to its utility in organic electronics. researchgate.netgatech.edursc.org

Naphthalene derivatives, particularly naphthalene diimides (NDIs), are widely investigated as n-type organic semiconductors for use in:

Organic Field-Effect Transistors (OFETs): The ability of naphthalene-based materials to transport electrons makes them suitable for the active layer in OFETs. gatech.eduresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Phenylanthracene-substituted naphthalene derivatives have been developed as efficient blue-emitting materials for OLED applications. skku.edu

Organic Photovoltaics (OPVs): NDI derivatives are explored as non-fullerene acceptors in organic solar cells. rsc.org

The photophysical properties, such as UV-visible absorption and fluorescence, can be finely tuned by introducing different substituents onto the naphthalene scaffold. researchgate.netmdpi.comnih.gov For instance, the introduction of silyl (B83357) groups or other aromatic moieties can alter the emission wavelengths and quantum yields. researchgate.netnih.gov The this compound scaffold provides a robust platform that can be synthetically modified to optimize these electronic and optical properties for specific material applications. nih.gov

| Application Area | Type of Derivative | Key Property | Reference |

| OFETs | Naphthalene Diimides (NDIs) | n-type semiconductivity, high electron affinity | gatech.eduresearchgate.net |

| OLEDs | Phenylanthracene-substituted naphthalenes | Blue emission, high quantum efficiency | skku.edu |

| OPVs | Naphthalene Diimides (NDIs) | Electron acceptor, thermal/photochemical stability | rsc.org |

| Fluorescent Sensors | General Naphthalimides | Environment-sensitive fluorescence | mdpi.com |

Future Outlook and Emerging Research Frontiers in 1 3 Methoxyphenyl Naphthalene Chemistry

Innovations in Regioselective and Stereoselective Synthesis

The precise control over the spatial arrangement of substituents on the naphthalene (B1677914) and phenyl rings is paramount for tuning the properties of molecules like 1-(3-Methoxyphenyl)naphthalene. Future innovations are centered on achieving high regioselectivity and, where applicable, stereoselectivity.

Stereoselective Synthesis and Atropisomerism: Many substituted 1-arylnaphthalenes, particularly those with bulky groups at the ortho-positions of the phenyl ring and the 8-position of the naphthalene ring, can exhibit axial chirality due to restricted rotation around the C-C single bond. These stable stereoisomers are known as atropisomers. The synthesis of single atropisomers is a major frontier, as different atropisomers can have vastly different biological activities or material properties.

Emerging strategies in this area include:

Dynamic Kinetic Resolution: This approach involves the selective reaction of one enantiomer from a rapidly equilibrating mixture of atropisomers. For example, cinchona alkaloid-catalyzed addition of thiophenols to aryl-naphthoquinones can produce stable, enantioenriched biaryl atropisomers. nih.gov Similarly, a highly enantioselective synthesis of atropisomeric biaryls has been achieved through a cation-directed O-alkylation of racemic 1-aryl-2-tetralones, which are then oxidized to the corresponding biaryls. nih.gov

Central-to-Axial Chirality Transfer: This elegant strategy involves converting a pre-existing stereocenter (central chirality) into axial chirality. Research has shown that enantioenriched donor-acceptor cyclopropylcarbinols can be transformed into axially chiral 1-arylnaphthalenes with a high degree of stereoinduction. researchgate.net

Asymmetric Cross-Coupling: While challenging due to steric hindrance, enantioselective Suzuki-Miyaura reactions are being developed as a valuable tool for constructing axially chiral biaryls. rsc.org Recent advancements include the use of biarylhemiboronic esters in a dynamic kinetic atroposelective Suzuki–Miyaura cross-coupling, which exhibits high enantioselectivity and broad substrate scope. acs.org

Advancements in Computational Methodology for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel this compound derivatives. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are at the forefront of this evolution.

Predicting Reactivity and Selectivity: DFT calculations are instrumental in understanding and predicting the outcomes of chemical reactions. mdpi.com For instance, computational studies have been used to elucidate the mechanism of palladium/chiral norbornene cooperative catalysis in the construction of axially chiral biaryls. rsc.org Such studies can identify the rate-determining and enantioselectivity-controlling steps, explaining why a particular stereoisomer is formed and guiding the design of more efficient catalysts. rsc.org DFT can also predict the regioselectivity of functionalization reactions on the naphthalene core by analyzing the electronic properties and steric accessibility of different positions. researchgate.net

Designing Molecules with Tailored Properties: Computational methods are crucial for the in silico design of molecules with specific functions. Key applications include:

Conformational Analysis: The biological activity and material properties of biaryls are highly dependent on the torsional angle between the two aromatic rings. Computational studies can accurately predict torsional energy barriers and preferred conformations. nih.gov

Electronic Properties: DFT and Time-Dependent DFT (TD-DFT) can calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap, and molecular electrostatic potential (MEP) maps. mdpi.comnih.gov These calculations help in predicting the reactivity, stability, and potential for charge transfer within the molecule, which is vital for designing materials for organic electronics. nih.govresearchgate.net

Binding Interactions: In drug design, molecular docking and MD simulations are used to predict how a molecule like a this compound derivative will bind to a biological target, such as an enzyme active site. scispace.com These simulations can reveal key interactions like hydrogen bonding and π–π stacking, guiding the design of more potent and selective inhibitors. mdpi.com Born-Oppenheimer Molecular Dynamics (BOMD) simulations have also been used to understand the dynamic interactions between naphthalene surfaces and water, providing insights into hydrophobicity at a fundamental level. nih.gov

| Computational Method | Application in Aryl-Naphthalene Chemistry | Research Finding Example |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity, calculating electronic properties (HOMO/LUMO, MEP). | Used to determine that C-H activation is the rate-determining step in a Pd/norbornene catalyzed synthesis of biaryls. rsc.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules, predicting binding stability with biological targets. | A 150 ns MD simulation was used to evaluate the binding stability of a potential drug candidate in an enzyme active site. scispace.com |

| Free-Energy Perturbation (FEP) | Calculating relative binding affinities of different ligands to a protein, guiding lead optimization in drug design. | Combined with crystallography and modeling, FEP calculations guided the design of highly potent enzyme inhibitors. nih.gov |

Exploration of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has spurred significant research into green synthetic methods for producing biaryl compounds. The focus is on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency, often by leveraging novel catalytic systems.

Green Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis, and making it greener is a major research goal. mdpi.com Key innovations include:

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a primary objective of green chemistry. Recyclable nanocatalysts, such as LaPO₄·Pd, have been shown to efficiently catalyze Suzuki-Miyaura couplings in aqueous medium, allowing for high yields and easy catalyst recovery. nih.gov This approach has been successfully applied to the synthesis of industrially important fungicides. rsc.org

Alternative Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Nickel-catalyzed Suzuki-Miyaura couplings are a promising alternative, using a more abundant and cheaper metal. These reactions have been shown to be effective in certified "green" solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF). nih.gov

Biocatalysis: Harnessing enzymes for chemical synthesis offers unparalleled selectivity under mild, aqueous conditions. Cytochrome P450 enzymes are being engineered to perform oxidative cross-coupling of phenolic substrates to form biaryl bonds, representing a paradigm shift from traditional metal catalysis. researchgate.netchemrxiv.org

Solvent-Free and Flow Chemistry Approaches: Eliminating solvents entirely represents a significant step forward. Mechanochemistry, using techniques like ball milling, enables solid-state reactions. The solvent-free synthesis of core-functionalized naphthalene diimides has been demonstrated using Suzuki, Sonogashira, and Buchwald-Hartwig couplings in a vibratory ball mill, with reactions completing rapidly without external heating. nih.gov

Furthermore, integrating multi-step synthetic sequences into a continuous flow process can dramatically increase efficiency and safety. Flow chemistry has been used to combine lithiation, zincation, and Negishi coupling reactions for a "flash" synthesis of functionalized biaryls at room temperature, minimizing reaction time and energy consumption. frontiersin.org

| Green Chemistry Strategy | Example Application | Key Advantage |

| Aqueous Synthesis | Suzuki-Miyaura coupling using a LaPO₄·Pd nanocatalyst in water. nih.gov | Eliminates hazardous organic solvents, allows for catalyst recycling. |

| Alternative Catalysts | Nickel-catalyzed cross-coupling in green solvents like 2-Me-THF. nih.gov | Reduces reliance on expensive and toxic palladium. |

| Biocatalysis | Using cytochrome P450 enzymes for oxidative C-C bond formation. chemrxiv.org | High selectivity, mild reaction conditions, environmentally benign catalyst. |

| Mechanochemistry | Solvent-free Suzuki coupling of naphthalene diimides in a ball mill. nih.gov | Eliminates bulk solvents, reduces energy use and reaction time. |

| Flow Chemistry | Integrated lithiation-zincation-Negishi coupling in a microreactor. frontiersin.org | Enhanced safety, rapid reaction times, improved process control. |

Expanding the Scope of Synthetic Transformations

The this compound scaffold is not just a synthetic target but also a versatile starting point for the construction of more elaborate and functionally complex molecules. Future research will focus on leveraging the inherent reactivity of this core structure.

The aryl-naphthalene skeleton is a common feature in a wide array of natural products and bioactive compounds, including many arylnaphthalene lignans (B1203133) which possess significant pharmacological properties. nih.gov Synthetic methodologies that build upon the 1-arylnaphthalene core are therefore of high value.

Future directions for expanding synthetic transformations include:

Late-Stage Functionalization: Developing methods to selectively modify the C-H bonds on either the phenyl or naphthalene rings of the fully formed scaffold allows for rapid diversification. This enables the synthesis of a library of analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Derivatization of the Methoxy (B1213986) Group: The methoxy group is a versatile chemical handle. It can be cleaved to reveal a phenol, which can then participate in a wide range of reactions, such as O-alkylation, esterification, or serve as a directing group for further aromatic substitution. The phenolic hydroxyl can also be a key pharmacophore for binding to biological targets.

Utilization as a Building Block: The entire this compound unit can be used as a key building block in the synthesis of larger, polycyclic aromatic systems or complex natural products. For example, aryldihydronaphthalenes, which can be readily oxidized to arylnaphthalenes, are crucial intermediates in the synthesis of natural products like taiwanin C and justicidin E. nih.gov

Novel Rearrangements and Migrations: Exploring mechanistically novel transformations can open new avenues for synthesis. For example, the development of N-to-C aryl migration reactions, potentially catalyzed by N-heterocyclic carbenes (NHCs), could provide a new strategy to construct substituted aromatic compounds from different precursors. acs.org

By expanding the toolbox of reactions that can be performed on the this compound core, chemists can unlock its full potential in creating next-generation medicines, materials, and catalysts.

Q & A

Basic Research Questions

Q. How is 1-(3-Methoxyphenyl)naphthalene synthesized and characterized in laboratory settings?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-methoxyphenyl group to the naphthalene core. Solvents like tetrahydrofuran (THF) or dichloromethane are used under controlled temperature and inert atmospheres . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold recommended) .

Q. What are the standard protocols for assessing acute toxicity in animal models?

- Methodology : Follow OECD Guideline 423 or EPA OPPTS 870.1100 for acute oral toxicity. Administer doses ranging from 10–1000 mg/kg body weight to rodents (e.g., rats), monitoring mortality, clinical signs (e.g., respiratory distress, lethargy), and histopathological changes in target organs (liver, kidneys). Use inclusion criteria from systematic reviews (e.g., species, exposure routes) and extract data on body weight effects, hepatic/renal biomarkers, and mortality rates .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization for high sensitivity (detection limit ~0.1 ng/mL). For non-volatile metabolites, employ liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization. Validate methods using spiked matrices (e.g., plasma, urine) to ensure recovery rates >80% and precision (RSD <15%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data across studies?

- Methodology : Conduct a systematic review with risk-of-bias (RoB) assessment using tools like Table C-6/C-7 . Evaluate exposure characterization (e.g., dose accuracy, blinding protocols) and outcome reporting completeness. Tier studies by confidence levels: high (randomized, blinded), moderate (partial blinding), low (uncontrolled). Meta-analyses should account for interspecies variability (e.g., rodent vs. human metabolic pathways) .

Q. What methodologies are employed to study environmental degradation pathways?

- Methodology : Simulate environmental fate using OECD 307 guidelines for soil degradation. Monitor abiotic processes (hydrolysis, photolysis) under UV light (λ = 290–400 nm) and biotic processes via soil microcosms. Quantify degradation products (e.g., hydroxylated derivatives) using LC-UV/MS. For atmospheric studies, employ smog chambers to assess reaction with OH radicals (half-life estimation) .

Q. How do electronic properties influence reactivity and applications in materials science?

- Methodology : Perform density functional theory (DFT) calculations to map electron distribution and HOMO-LUMO gaps. Experimentally, use cyclic voltammetry to determine redox potentials and UV-vis spectroscopy to evaluate π-π* transitions. Applications in organic electronics (e.g., OLEDs) require thin-film deposition via spin-coating, followed by AFM/XRD to assess crystallinity .

Data Contradiction Analysis

Q. How should conflicting data on hepatotoxicity be addressed?

- Methodology : Reconcile discrepancies by stratifying studies by dose duration (acute vs. chronic) and species-specific metabolic enzymes (e.g., CYP2F2 in mice vs. CYP2A13 in humans). Validate findings using in vitro hepatocyte models with human-relevant CYP isoforms. Cross-reference with toxicokinetic data (e.g., AUC, metabolite profiles) from controlled exposure studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.